Neopentylbenzene

Carbocation Rearrangement Alkylbenzene Isomerization Steric Stability

Procure Neopentylbenzene for unique steric hindrance and no β-hydrogens, ensuring highly para-selective sulfonation (95% yield) and preventing skeletal isomerization. Critical for high-purity intermediates, efficient catalysts, and precise mechanistic studies. Avoid costly isomeric mixtures and yield loss by using the optimal starting material.

Molecular Formula C11H16
Molecular Weight 148.24 g/mol
CAS No. 1007-26-7
Cat. No. B092466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeopentylbenzene
CAS1007-26-7
Molecular FormulaC11H16
Molecular Weight148.24 g/mol
Structural Identifiers
SMILESCC(C)(C)CC1=CC=CC=C1
InChIInChI=1S/C11H16/c1-11(2,3)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3
InChIKeyCJGXJKVMUHXVHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Neopentylbenzene (CAS 1007-26-7) Product Profile for Research and Industrial Procurement


Neopentylbenzene [(2,2-dimethylpropyl)benzene, C11H16] is a C11 alkylbenzene distinguished by a highly branched, symmetrical neopentyl substituent attached to a phenyl ring [1]. This structural motif imparts significant steric bulk and eliminates β-hydrogens at the benzylic position, which profoundly alters the compound's reactivity, stability, and selectivity profiles compared to linear or less-branched alkylbenzene isomers [2]. These unique properties make neopentylbenzene a critical precursor for synthesizing sterically hindered sulfonic acids and quinone derivatives, as well as a valuable substrate in mechanistic studies of electrophilic aromatic substitution and radical rearrangements [2][3].

Why Neopentylbenzene (CAS 1007-26-7) Cannot Be Substituted by Generic Alkylbenzenes


Procurement based solely on molecular weight or generic alkylbenzene classification fails because the specific steric and electronic characteristics of the neopentyl group dictate reaction outcomes and product utility. Unlike linear pentyl isomers or tert-butylbenzene, neopentylbenzene possesses no benzylic hydrogens, which is directly linked to its exceptional resistance to acid-catalyzed skeletal rearrangements [1]. Furthermore, the extreme steric demand of the neopentyl group dramatically suppresses ortho-substitution during electrophilic reactions like sulfonation, enabling a highly para-selective synthesis that is unattainable with less hindered analogs [2]. These performance-critical differentiators are quantified in the evidence below, confirming that alternative compounds cannot simply be interchanged without compromising yield, selectivity, or product stability.

Quantitative Evidence for Neopentylbenzene (CAS 1007-26-7) Differentiation


Neopentylbenzene vs. Isomeric Pentylbenzenes: Resistance to Acid-Catalyzed Skeletal Rearrangement

In a direct comparative study, neopentylbenzene was identified as the thermodynamically most stable product in the AlCl3-catalyzed isomerization cascade of pentylbenzene isomers. Tert-pentylbenzene was rapidly isomerized to (1,2-dimethylpropyl)benzene, which subsequently rearranged more slowly to neopentylbenzene. Neopentylbenzene itself was described as 'very resistant toward rearrangement' and does not undergo further isomerization under the tested conditions [1].

Carbocation Rearrangement Alkylbenzene Isomerization Steric Stability

Neopentylbenzene vs. Other Alkylbenzenes: Extreme Steric Suppression of Ortho-Substitution in Sulfonation

A quantitative study of electrophilic aromatic substitution determined the partial rate factors for the sulfonation of neopentylbenzene. The low ortho partial rate factor (fo = 1.2) relative to the para position (fp = 82) is attributed to severe steric hindrance from the bulky neopentyl group [1]. This is a defining characteristic that differentiates it from less hindered alkylbenzenes, where ortho substitution is typically more competitive.

Electrophilic Aromatic Substitution Regioselectivity Steric Hindrance

Neopentylbenzene vs. tert-Amylbenzene: Superior Precursor Stability in 2-Alkylanthraquinone Catalyst Synthesis

In the industrial synthesis of 2-alkylanthraquinones for hydrogen peroxide production, the use of neopentylbenzene overcomes a significant problem associated with other isomers. The Friedel-Crafts acylation of tert-pentylbenzene (a major component of 'amylbenzene') with phthalic anhydride is known to cause extensive isomerization of the tert-pentyl group to a sec-pentyl group, leading to an undesired mixture of products that requires complex separation [1]. In contrast, the neopentyl group is stable under these conditions, allowing for the clean acylation of neopentylbenzene to yield a single, well-defined product, 2-neopentylanthraquinone, without isomerization or degradation [1].

Friedel-Crafts Acylation Catalyst Precursor Isomerization

Neopentylbenzene vs. Isomers: Comprehensive Low-Temperature Thermodynamic Data

For research groups conducting precise thermodynamic modeling or process engineering, the availability of detailed, experimental thermochemical data is a critical differentiator. A comprehensive calorimetric study has measured the heat capacity (Cp,m) of neopentylbenzene from T = 6 K to 350 K, for the first time [1]. These results were used to calculate the complete set of standard thermodynamic functions (Cp,m/R, ΔH/RT, ΔS/R, Φ/R) and the standard entropy of formation at 298.15 K [1]. While thermodynamic data exists for isomeric methyl-, ethyl-, propyl-, and butylbenzenes, this specific, peer-reviewed dataset for neopentylbenzene was explicitly noted as previously lacking [1].

Thermodynamics Heat Capacity Standard Entropy

Evidence-Based Application Scenarios for Neopentylbenzene (CAS 1007-26-7) Procurement


Precursor for High-Yield Synthesis of para-Substituted Aromatic Sulfonic Acids

When the synthetic objective is a highly pure, para-substituted sulfonic acid, neopentylbenzene is the optimal choice of starting material. Its extreme steric hindrance, quantified by a partial rate factor fo/fp ratio of ~0.015 in sulfonation, leads to a highly para-selective reaction [1]. This enables the reported 95% yield synthesis of p-neopentylbenzene sulfonic acid, a valuable intermediate used in the synthesis of chemotherapeutical medicines and as an acid catalyst [2]. Using less hindered alkylbenzenes would yield complex isomeric mixtures, requiring costly and yield-reducing purification steps.

Synthesis of Single-Component 2-Alkylanthraquinone Catalysts for H2O2 Production

For industrial users of the anthraquinone process for hydrogen peroxide, neopentylbenzene is a key precursor to 2-neopentylanthraquinone [3]. The absence of skeletal isomerization during its Friedel-Crafts acylation, a critical failure point for other isomers like tert-pentylbenzene, ensures the formation of a single, well-defined catalyst [3]. This avoids the generation of isomeric byproducts that reduce catalyst efficiency and necessitate expensive separation, thereby lowering production costs and improving overall process economics.

Mechanistic Probes in Studies of Electrophilic Aromatic Substitution and Carbocation Rearrangement

Researchers in physical organic chemistry should procure neopentylbenzene as a benchmark compound for studying the fundamental principles of steric hindrance and carbocation stability. Its unique reactivity profile—marked by the near-total suppression of ortho-attack in sulfonation [1] and its position as the terminal, thermodynamically most stable product in acid-catalyzed isomerization cascades of pentylbenzenes [4]—makes it an ideal model system. These well-documented, quantifiable behaviors allow for the precise deconvolution of steric versus electronic effects in complex reaction mechanisms.

Thermochemical and Process Engineering Modeling

For chemical engineers and process developers requiring high-fidelity input parameters for simulations, neopentylbenzene is a compelling choice due to the availability of a rigorous, peer-reviewed thermodynamic dataset. The precise, experimentally determined heat capacity, entropy, and enthalpy of fusion values from T = 6-350 K provide the necessary data to accurately model reaction calorimetry, heat exchange requirements, and phase behavior, thereby de-risking process scale-up and optimization [5].

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